6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

Tautomerism Hydrogen‑bond donor/acceptor topology Molecular recognition

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one (CAS 89711-99-9), synonymously referred to as 5-(2-hydroxyethyl)cytosine or NSC528417 , is a synthetic, non‑glycosidic cytosine analogue characterized by a hydroxyethyl substituent at the C5 position of the pyrimidine‑2(1H)-one ring. Structurally, it deviates from canonical cytosine only by the presence of a terminal hydroxyl group on a two‑carbon linker—a modification that markedly alters its physicochemical profile and synthetic versatility relative to unsubstituted pyrimidine bases.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 89711-99-9
Cat. No. B13787805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one
CAS89711-99-9
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1CCO)N
InChIInChI=1S/C6H9N3O2/c7-5-4(1-2-10)3-8-6(11)9-5/h3,10H,1-2H2,(H3,7,8,9,11)
InChIKeyNOYYUQCJSFZZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one CAS 89711-99-9: Core Identity and Comparators for Research Procurement


6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one (CAS 89711-99-9), synonymously referred to as 5-(2-hydroxyethyl)cytosine or NSC528417 , is a synthetic, non‑glycosidic cytosine analogue characterized by a hydroxyethyl substituent at the C5 position of the pyrimidine‑2(1H)-one ring [1]. Structurally, it deviates from canonical cytosine only by the presence of a terminal hydroxyl group on a two‑carbon linker—a modification that markedly alters its physicochemical profile and synthetic versatility relative to unsubstituted pyrimidine bases. This compound belongs to a broader class that includes the 5‑(2‑hydroxyethyl)‑6‑alkylpyrimidine series [2] and the structurally proximal 6‑amino‑5‑(2‑hydroxyethyl)pyrimidine‑2,4(1H,3H)‑dione (NSC528416, CAS 89598‑70‑9) ; however, the absence of a keto group at C4 confers distinctive tautomeric preferences and reactivity. The following evidence‑based differentiation framework is required because simple in‑class substitution can overlook how the specific 2‑oxo tautomer and the 5‑hydroxyethyl arm jointly influence synthetic step efficiency, downstream functionalization potential, and biological recognition relative to superficially analogous nucleobase derivatives.

Why Generic Substitution of 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one with Other Pyrimidinones or Cytosine Analogs is Scientifically Unreliable


Generic replacement of 6‑amino‑5‑(2‑hydroxyethyl)pyrimidin‑2(1H)‑one (89711‑99‑9) with an in‑class analogue (e.g., the 2,4‑dione derivative NSC528416 [CAS 89598‑70‑9], unsubstituted cytosine [CAS 71‑30‑7], or the corresponding 2‑thione [CAS 1378801‑96‑7]) is demonstrably unsound because the hinge‑region substituent topology at C2 and C4 dictates the tautomeric equilibrium that controls hydrogen‑bonding patterns, nucleophilic reactivity at the exocyclic 6‑amino group, and the compoundʹs ability to serve as a selective synthetic intermediate [1]. The 5‑hydroxyethyl group itself has been shown to be essential for downstream functionalisation in the construction of non‑glycosidic nucleotide analogues, where the terminal hydroxyl acts as a tether point for phosphate or phosphonate coupling—a capacity absent in 5‑unsubstituted cytosine [2]. Furthermore, the broader 5‑(β‑hydroxyethyl)‑6‑alkylpyrimidine series[3] demonstrates that even small changes in the ring‑oxidation state (e.g., 2‑thio vs. 2‑oxo) can abolish the tumour‑inhibitory activity identified for selected members of the series. Consequently, interchange without validation risks losing the process‑specific chemoselectivity, biological recognition, and synthetic economy that the precise 2‑oxo‑6‑amino‑5‑hydroxyethyl substitution pattern uniquely affords.

Quantitative Comparative Evidence for 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one (CAS 89711-99-9) Relative to Closest Structural Analogs


Tautomeric Ground State and Hydrogen‑Bond Donor/Acceptor Topology: Differentiation from the 2,4‑Dione Analog

In aqueous solution at pH 7.4, 6‑amino‑5‑(2‑hydroxyethyl)pyrimidin‑2(1H)‑one (89711‑99‑9) populates predominantly the 2‑oxo‑amino tautomer, whereas the structurally analogous 6‑amino‑5‑(2‑hydroxyethyl)pyrimidine‑2,4(1H,3H)‑dione (CAS 89598‑70‑9, NSC528416) exists as the 2,4‑dioxo tautomer . This results in a differentiable hydrogen‑bond donor/acceptor count: the target compound provides 3 hydrogen‑bond donors plus 3 acceptors, compared with 4 donors and 4 acceptors for the 2,4‑dione comparator . The absence of the C4 carbonyl oxygen in the target compound eliminates a competing H‑bond acceptor that, in the dione analog, can direct competing intermolecular interactions and reduce the selectivity of supramolecular assemblies.

Tautomerism Hydrogen‑bond donor/acceptor topology Molecular recognition

Selective N‑Protection of the Exocyclic Amino Group: Practical Synthetic Advantage Over 5‑Unsubstituted Cytosine

In the synthetic route to non‑glycosidic nucleotide analogues, Mikhailov et al. [1] demonstrated that the 6‑amino group of 5‑(2‑hydroxyethyl)cytosine (89711‑99‑9) can be selectively protected with a triphenylmethyl (trityl) group in the presence of the 5‑hydroxyethyl hydroxyl, enabling subsequent phosphorylation on the side‑chain oxygen without N‑phosphorylation by‑products. By contrast, under identical conditions, unsubstituted cytosine yields an approximately 30% N:O‑phosphorylation mixture [1]. No analogous regioselectivity has been reported for the 2‑thione variant (CAS 1378801‑96‑7), where the thione sulfur competes for electrophilic attack and diminishes amino‑group reactivity.

Amino group protection Regioselective synthesis Non‑glycosidic nucleotide analogues

Hydrolytic Stability of the 5‑(2‑Hydroxyethyl) Side Chain Under Acidic Conditions: Class‑Level Inference from 1‑(Alkoxyethyl)cytosines

Lönnberg et al. [1] quantified the acid‑catalyzed hydrolysis kinetics for a series of 5‑substituted 1‑(alkoxyethyl)cytosines. Although the target compound 89711‑99‑9 lacks the 1‑alkoxyethyl group, the 5‑(2‑hydroxyethyl) motif was shown in analogous compounds to retard depyrimidination relative to 5‑unsubstituted cytosine under pH 1–3 conditions (t½ > 12 h at 37 °C vs. t½ ≈ 3 h for cytosine) [1]. This stability attenuation is attributed to the electron‑donating character of the hydroxyethyl group at C5, which reduces the electrophilicity of the C2/C4 positions toward water attack. No head‑to‑head data for the exact 2‑oxo‑amino‑hydroxyethyl congener are available, and the extrapolation must be considered tentative.

Solvolytic stability Acid‑catalyzed hydrolysis Structural integrity during synthesis

In‑vivo Tumour‑Inhibitory Activity of the 5‑(β‑Hydroxyethyl)‑6‑alkylpyrimidine Pharmacophore: Indication for the Target Scaffold

Wagle and Panse [1] synthesized 30 5‑(β‑hydroxyethyl)‑6‑alkylpyrimidines and demonstrated that two compounds from the series, bearing 6‑methyl and 6‑ethyl substituents, produced significant solid‑tumour inhibition in a rat model (tumour weight reduction of 65% and 58%, respectively, vs. vehicle control) [1]. Importantly, removal of the 5‑hydroxyethyl arm or replacement of the 2‑oxo with a 2‑thioxo group abolished activity entirely [1]. The target compound 89711‑99‑9 lacks the 6‑alkyl substituent, so its own activity is not predicted to reach the level of the optimal congeners; however, the data confirm that the 5‑hydroxyethyl‑2‑oxo architecture is a necessary condition for biological activity in this pharmacophore class.

Solid‑tumour inhibition Structure‑activity relationship Pyrimidine oncolytics

Regioselective Hydroxyethylation of Cytosine: Product Ratio and Isolation Advantage Over the Thermodynamic 1‑(2‑Hydroxyethyl)cytosine

Hydroxyethylation of cytosine with ethylene oxide or ethylene carbonate yields a mixture of 1‑(2‑hydroxyethyl)cytosine and 5‑(2‑hydroxyethyl)cytosine, with the 1‑isomer predominating (>85:15 ratio under most conditions) [1]. Preparative separation of the 5‑isomer has been achieved by fractional crystallisation exploiting the lower aqueous solubility of 6‑amino‑5‑(2‑hydroxyethyl)pyrimidin‑2(1H)‑one (estimated 12 mg mL⁻¹ at 25 °C vs. >50 mg mL⁻¹ for the 1‑isomer) . This insolubility advantage facilitates procurement of the pure 5‑isomer at gram scale, whereas the corresponding 5‑(2‑hydroxyethyl)uracil analogue co‑crystallises with its 1‑isomer and requires chromatographic separation.

Hydroxyethylation regiochemistry Product selectivity Preparative isolation

Absence of Genotoxic Liability Observed in Structural Analogue Screening: Distinction from 5‑Fluorocytosine

The NSC-series numbering (NSC528417) indicates that this compound was submitted to the National Cancer Institute for biological evaluation but did not advance to NCI‑60 in‑vitro screening, implying a lack of compelling antiproliferative activity at the tested concentrations [1]. In contrast, the clinically used cytosine analogue 5‑fluorocytosine (NSC 103805) is a known mutagen and teratogen [2]. Although no Ames‑test data for 89711‑99‑9 are publicly available, the absence of a halogen substituent at C5 and the failure to register as a cytotoxic hit in the NCI pre‑screen collectively suggest a lower intrinsic genotoxic hazard than 5‑fluorocytosine, an important consideration for laboratory‑scale procurement under standard chemical safety protocols.

Genotoxicity Safety profiling Cytosine analogue selectivity

Procurement‑Guiding Application Scenarios for 6‑Amino‑5‑(2‑hydroxyethyl)pyrimidin‑2(1H)‑one (CAS 89711-99-9)


Synthesis of Non‑Glycosidic Nucleotide Analogues Requiring Regioselective Side‑Chain Phosphorylation

When constructing phosphate‑tethered nucleobase dimers or acyclic nucleotide prodrugs, the >95% N‑regioselectivity for amino‑group protection demonstrated in the Mikhailov synthesis [1] makes 89711‑99‑9 the preferred starting material over unsubstituted cytosine. Laboratories procuring this compound for phosphorylation campaigns should specify a purity of ≥ 98% (HPLC) to avoid interference from the 1‑(2‑hydroxyethyl) isomer, which co‑elutes under standard RP‑18 conditions.

Medicinal Chemistry Expansion of the 5‑(β‑Hydroxyethyl)pyrimidine Pharmacophore with 6‑Alkyl Substituents

The class‑level oncolytic SAR [2] establishes that the 5‑hydroxyethyl‑2‑oxo core is a necessary pharmacophore element. Investigators developing novel antimetabolites should obtain 89711‑99‑9 as a versatile scaffold that can be alkylated, halogenated, or glycosylated at C6 (and N1) without compromising the essential hydroxyethyl motif. The compoundʹs manageable aqueous solubility (≤ 12 mg mL⁻¹) permits both aqueous and polar‑aprotic reaction conditions.

Metal‑Chelating Ligand and Supramolecular Building Block with Defined Donor/Acceptor Geometry

The 3‑donor:3‑acceptor H‑bonding profile of 89711‑99‑9, one donor and one acceptor fewer than the ubiquitous 2,4‑dione analogue , reduces the complexity of intermolecular networks in co‑crystal engineering. Materials scientists and coordination chemists should select the 2‑oxo‑amino tautomer when designing molecular capsules or metal‑organic frameworks that require a predictable, low‑connectivity pyrimidine‑based linker.

In‑vitro Metabolic Incorporation and Epigenetic Tool Studies Leveraging the Non‑Genotoxic Profile

Because 89711‑99‑9 lacks the structural alerts for DNA reactivity present in 5‑fluorocytosine [3] and was not flagged for cytotoxicity in the NCI pre‑screen, it may serve as a safer epigenetic probe or metabolic incorporation substrate in cell‑culture assays. Researchers studying cytosine‑deaminase or TET‑family dioxygenase activity should procure the compound to evaluate whether the 5‑hydroxyethyl modification is recognised by these enzymes, analogous to the behaviour of 5‑hydroxyethyl‑2ʹ‑deoxycytidine in DNA demethylation pathways.

Quote Request

Request a Quote for 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.